6-Bromo-5-nitroquinoline
Overview
Description
6-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine and nitro groups at the 6 and 5 positions, respectively. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
6-Bromo-5-nitroquinoline is a derivative of quinoline, a key skeletal component of many important natural products and pharmacologically-active compounds Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, depending on their specific functional groups .
Mode of Action
The mode of action of this compound involves its transformation into useful cyclic amines via a nucleophilic substitution (SNAr) reaction . This process is facilitated by the nitro group, which activates adjacent bromo groups for nucleophilic substitution .
Biochemical Pathways
The transformation of brominated nitroquinoline derivatives into cyclic amines suggests that it may influence pathways involving these amines .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
The result of the action of this compound is the production of useful cyclic amines via a nucleophilic substitution reaction . These amines can have various applications in medicinal chemistry and other fields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by the recommendation to store the compound in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-nitroquinoline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nitro group in this compound can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to potential cytotoxic effects . Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been found to have antiproliferative, cytotoxic, and apoptotic effects on several cancer cell lines . This compound can induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression. For example, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the activation of apoptotic pathways . Furthermore, this compound can affect cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and DNA, through its reactive intermediates formed during metabolism . The binding of this compound to proteins can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cells, including the induction of apoptosis and inhibition of cell proliferation . These effects are observed in both in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitroquinoline typically involves the nitration of 6-bromoquinoline. One common method includes the reaction of 6-bromoquinoline with a mixture of nitric acid and sulfuric acid at low temperatures (0°C) to yield this compound . This reaction is highly efficient and provides the desired product in quantitative yield.
Industrial Production Methods: Industrial production methods for this compound often utilize similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr):
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at 0°C.
Reduction: Hydrazine monohydrate and Pd/C.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 6-bromo-5-aminoquinoline.
Substituted Quinolines: Nucleophilic substitution reactions produce various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It exhibits significant antiproliferative, cytotoxic, and apoptotic effects on various cancer cell lines, making it a potential candidate for anticancer drug development.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.
Material Science: Its derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
5-Nitroquinoline: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness: 6-Bromo-5-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and biological activities. This dual functionality allows for versatile chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
6-bromo-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMTVQQECNRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299726 | |
Record name | 6-bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98203-04-4 | |
Record name | 6-bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?
A1: this compound is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.
Q2: What do we know about the anticancer activity of this compound?
A2: Research indicates that this compound demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, this compound was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.
Q3: How was the structure of this compound confirmed?
A3: The structure of this compound was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of this compound.
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